molecular formula C26H25N2NaO6S B14106255 Carindapen;Geocillin;Indanyl carbenicillin sodium salt

Carindapen;Geocillin;Indanyl carbenicillin sodium salt

Cat. No.: B14106255
M. Wt: 516.5 g/mol
InChI Key: QFWPXOXWAUAYAB-UHFFFAOYSA-M
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Description

Carindapen, also known as Geocillin or Indanyl carbenicillin sodium salt, is a penicillin antibiotic. It is a prodrug of carbenicillin, meaning it is converted into the active form, carbenicillin, after administration. This compound is administered orally as the sodium salt and was formerly marketed in the United States by Pfizer under the brand name Geocillin . Carindapen is used to treat various bacterial infections, particularly those caused by Pseudomonas aeruginosa, Escherichia coli, and some Proteus species .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carindapen is synthesized through the esterification of carbenicillin with indanol. The reaction involves the formation of an ester bond between the carboxyl group of carbenicillin and the hydroxyl group of indanol. The reaction conditions typically include the use of a dehydrating agent to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of Carindapen involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes the purification of the final product through crystallization and filtration techniques to obtain the sodium salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

Carindapen undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions

    Hydrolysis: This reaction occurs naturally in the body, facilitated by enzymes in the small intestine.

    Oxidation and Reduction: These reactions require specific oxidizing or reducing agents and controlled conditions.

    Substitution: Nucleophiles such as amines or thiols can react with Carindapen under appropriate conditions.

Major Products Formed

The primary product formed from the hydrolysis of Carindapen is carbenicillin, which is the active antibiotic form .

Scientific Research Applications

Carindapen has several scientific research applications across various fields:

Mechanism of Action

Carindapen exerts its effects by interfering with the final cell wall synthesis in susceptible bacteria. The active form, carbenicillin, acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring. This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis . This mechanism is crucial for its antibacterial activity against a variety of gram-positive and gram-negative microorganisms .

Comparison with Similar Compounds

Carindapen is unique compared to other similar compounds due to its specific esterification with indanol, which enhances its oral bioavailability. Similar compounds include:

Carindapen’s uniqueness lies in its ability to be administered orally, providing a convenient option for treating bacterial infections compared to other penicillin antibiotics that require parenteral administration .

Properties

IUPAC Name

sodium;6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O6S.Na/c1-26(2)20(24(31)32)28-22(30)19(23(28)35-26)27-21(29)18(15-7-4-3-5-8-15)25(33)34-17-12-11-14-9-6-10-16(14)13-17;/h3-5,7-8,11-13,18-20,23H,6,9-10H2,1-2H3,(H,27,29)(H,31,32);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWPXOXWAUAYAB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)[O-])C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N2NaO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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